Enantiomer-Specific nAChR Potency
In a direct head-to-head comparison on TE-671 cells expressing human fetal nicotinic neuromuscular receptors, (−)-coniine demonstrated an EC50 of 115 µM, whereas (+)-coniine showed an EC50 of 900 µM. This represents a 7.8-fold difference in potency, with the rank order of activity being (−)-coniine > (±)-coniine > (+)-coniine [1]. This stereoselective difference directly correlated with in vivo lethality in mice, where LD50 values were 7.0, 7.7, and 12.1 mg/kg for (−)-, (±)-, and (+)-coniine, respectively [2].
| Evidence Dimension | nAChR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 115 µM for (−)-coniine |
| Comparator Or Baseline | (+)-coniine: 900 µM |
| Quantified Difference | 7.8-fold higher potency for (−)-coniine |
| Conditions | TE-671 cells expressing human fetal nicotinic neuromuscular receptors |
Why This Matters
This stereoselective potency profile is critical for researchers using coniine as a pharmacological tool; studies requiring a specific activation threshold or aiming to model stereospecific interactions must select the appropriate enantiomer form, and the hydrochloride salt ensures accurate, reproducible dosing.
- [1] Green BT, Lee ST, Welch KD, Pfister JA, Panter KE. Fetal Muscle-Type Nicotinic Acetylcholine Receptor Activation in TE-671 Cells and Inhibition of Fetal Movement in a Day 40 Pregnant Goat Model by Optical Isomers of the Piperidine Alkaloid Coniine. J Pharmacol Exp Ther. 2013;344(1):291-298. View Source
- [2] Lee ST, Green BT, Welch KD, Pfister JA, Panter KE. Stereoselective potencies and relative toxicities of coniine enantiomers. Chem Res Toxicol. 2008;21(10):2061-2064. View Source
